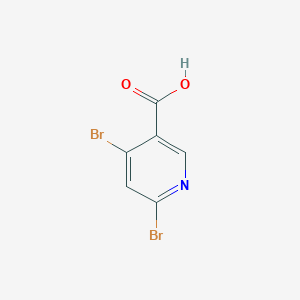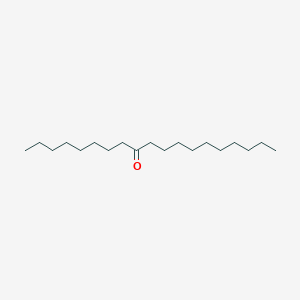
9-Nonadecanone
Vue d'ensemble
Description
9-Nonadecanone, also known as nonanal, is a nine-carbon long-chain aldehyde with a pleasant, slightly fruity odor. It is a common component of essential oils and is used in the food and cosmetics industries. It has been studied for its potential therapeutic properties and has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Nanoparticle Synthesis
9-Borabicyclo [3.3.1] nonane (9-BBN) is utilized as a reducing agent in the synthesis of various nanoparticles, including gold, silver, palladium, and platinum, with applications in material science and nanotechnology. This synthesis method enables the production of nanoparticles with average diameters of <5.0 nm, a significant contribution to nanoscale research (Sardar & Shumaker-Parry, 2009).
Biotransformation in Chemical Synthesis
9-Nonadecanone derivatives, such as 9-hydroxynonanoic acid and 1,9-nonanedioic acid, are produced via a chemoenzymatic process from oleic acid. This process involves biotransformation and chemical hydrolysis, demonstrating the potential of this compound derivatives in organic synthesis and industrial applications (Koppireddi et al., 2016).
Biolubricant Basestocks
Modifications in the synthesis of oleic acid-based triester derivatives, which include derivatives of this compound, are investigated for their potential in creating biolubricants. These studies focus on improving the low-temperature performance and oxidation stability of the synthesized esters, showcasing the applicability of this compound derivatives in environmentally friendly lubricants (Salih, Salimon, & Yousif, 2012).
Safety and Hazards
Sigma-Aldrich provides 9-Nonadecanone to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .
Orientations Futures
Mécanisme D'action
Target of Action
9-Nonadecanone is a complex organic compound with the linear formula C19H38O
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and exerts its effects . .
Propriétés
IUPAC Name |
nonadecan-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O/c1-3-5-7-9-11-12-14-16-18-19(20)17-15-13-10-8-6-4-2/h3-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEBLWVCYHWUDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





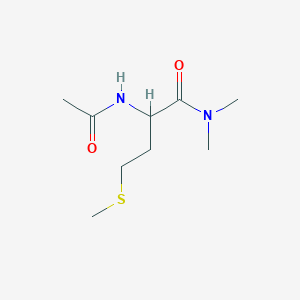
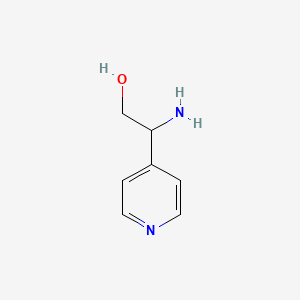
![3-Oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B3029612.png)
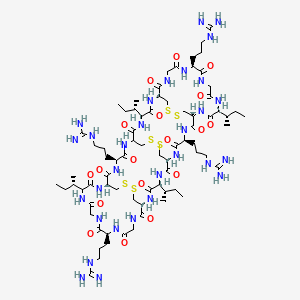
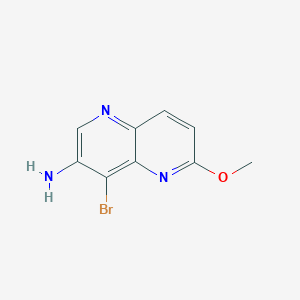
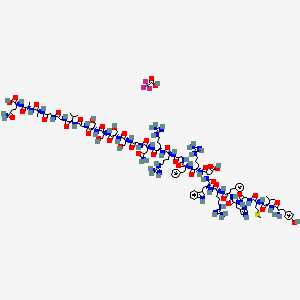
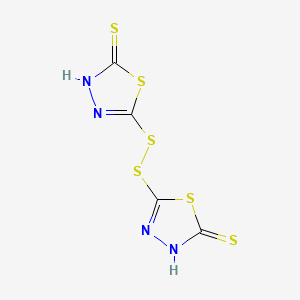
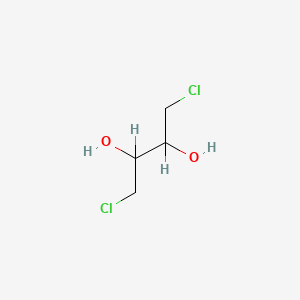
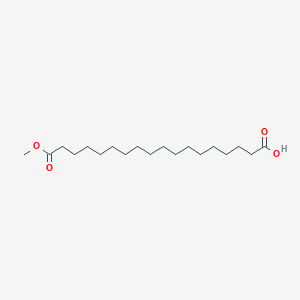

![4-Aminobicyclo[2.2.2]octan-1-ol](/img/structure/B3029625.png)
